molecular formula C21H19FN4O5S B2389851 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899989-56-1

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2389851
CAS RN: 899989-56-1
M. Wt: 458.46
InChI Key: UDIHPCLOZJHVHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The compound contains a fluorophenyl group, a methoxybenzyl group, and a thieno[3,4-c]pyrazole core. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and influence its interactions with other molecules .

Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms

The study of orexin receptors, which modulate feeding, arousal, stress, and drug abuse, involved compounds similar in structure to the one . Selective antagonism at these receptors, as demonstrated by compounds evaluated in a binge eating model, suggests potential therapeutic applications in treating eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).

Carbonic Anhydrase Inhibition and Antitumor Activity

Fluorinated and pyrazole compounds have been explored for their carbonic anhydrase inhibitory activity and potential anticancer properties. Studies show that these compounds exhibit interesting cytotoxic activities and strongly inhibit human cytosolic isoforms of carbonic anhydrase, highlighting their potential as anti-tumor agents (Gul et al., 2016).

Antioxidant and Anti-inflammatory Activities

The design and synthesis of compounds featuring pyrazole moieties have demonstrated significant antioxidant and anti-inflammatory activities. Such compounds offer therapeutic potential against conditions associated with oxidative stress and inflammation, suggesting a wide range of applications in managing chronic diseases and conditions associated with inflammation and oxidative damage (Singh et al., 2020).

Antimicrobial Activity

Schiff bases derived from fluorinated and pyrazole compounds have shown promising antimicrobial activities. The ability of these compounds to act against various microbial strains underlines their importance in developing new antimicrobial agents, which could be critical in addressing antibiotic resistance (Puthran et al., 2019).

Fluorinated Compounds in Liquid Crystal Technology

Fluorinated compounds have been examined for their role in enhancing the UV stability of liquid crystals, demonstrating the importance of such chemical structures in materials science, particularly in developing advanced materials with specific photophysical properties (Praveen & Ojha, 2012).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O5S/c1-31-18-5-3-2-4-13(18)10-23-20(27)21(28)24-19-16-11-32(29,30)12-17(16)25-26(19)15-8-6-14(22)7-9-15/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIHPCLOZJHVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

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